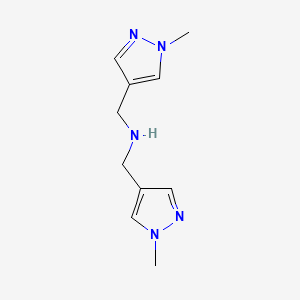
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, also known as BPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPA is a versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and material science. The following paper will provide an overview of BPA, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has a wide range of potential applications in scientific research. One of the main areas of research is in the field of biochemistry. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be used as a ligand to study the interactions between proteins and small molecules. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has also been used in the development of new drugs and as a building block for the synthesis of new compounds.
作用机制
The mechanism of action of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is not well understood. However, it is believed that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine acts as a ligand and binds to specific receptors in cells. The binding of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine to these receptors can activate or inhibit various cellular processes.
Biochemical and Physiological Effects:
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can inhibit the activity of certain enzymes and affect the expression of specific genes. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can affect the behavior and physiology of animals.
实验室实验的优点和局限性
One of the main advantages of using Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine in lab experiments is its versatility. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be used in a variety of assays and experiments. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is also relatively easy and inexpensive to synthesize. However, one of the limitations of using Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is its potential toxicity. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine has been shown to have toxic effects on cells and animals at high concentrations.
未来方向
There are many potential future directions for research on Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. One area of research is in the development of new drugs based on Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can also be used as a building block for the synthesis of new compounds with unique properties. Another area of research is in the study of the interactions between Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and specific receptors in cells. This could lead to the development of new therapies for a variety of diseases. Finally, more research is needed to understand the potential toxic effects of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and to develop methods to mitigate these effects.
合成方法
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 1,2-diaminoethane in the presence of a catalyst. The reaction results in the formation of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine as a white solid with a melting point of 210-212°C. The purity of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be improved through recrystallization.
属性
IUPAC Name |
1-(1-methylpyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-14-7-9(5-12-14)3-11-4-10-6-13-15(2)8-10/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTACVGYINTLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2584151.png)

![2-Chloro-6-ethyl-N-[3-(2-methylimidazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2584156.png)

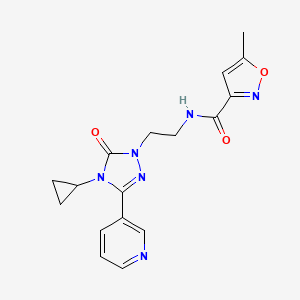
![N-(4-ethoxyphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2584161.png)
![N-(2,6-dimethylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2584165.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)
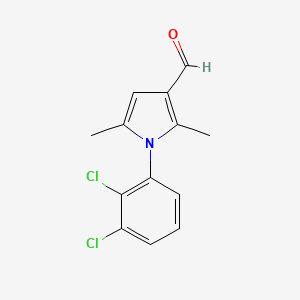
![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)
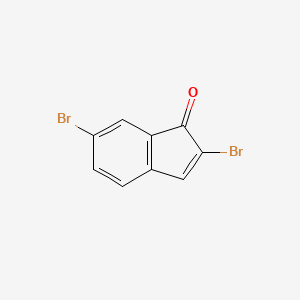
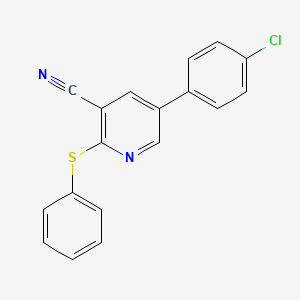
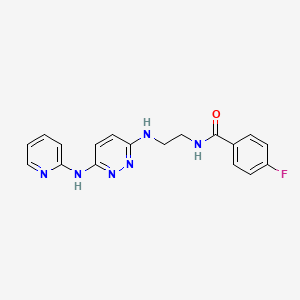
![2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2584174.png)